molecular formula C22H30N2O4 B5263104 6-{[4-(3-Methoxybenzyl)piperazin-1-yl]carbonyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid

6-{[4-(3-Methoxybenzyl)piperazin-1-yl]carbonyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid

Cat. No.: B5263104
M. Wt: 386.5 g/mol
InChI Key: NMRKHYOCKIUMBD-UHFFFAOYSA-N
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Description

6-{[4-(3-Methoxybenzyl)piperazin-1-yl]carbonyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid is a complex organic compound with a unique structure that includes a piperazine ring, a methoxybenzyl group, and a cyclohexene carboxylic acid moiety

Preparation Methods

The synthesis of 6-{[4-(3-Methoxybenzyl)piperazin-1-yl]carbonyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using a methoxybenzyl halide.

    Cyclohexene Carboxylic Acid Formation: The cyclohexene carboxylic acid moiety can be synthesized through a Diels-Alder reaction followed by oxidation.

    Coupling Reactions: The final compound is obtained by coupling the piperazine derivative with the cyclohexene carboxylic acid derivative using coupling reagents such as EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

6-{[4-(3-Methoxybenzyl)piperazin-1-yl]carbonyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, which can be useful for further synthetic applications.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-{[4-(3-Methoxybenzyl)piperazin-1-yl]carbonyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders due to its piperazine moiety.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or nanomaterials.

    Biological Studies: It can be used in biological assays to study its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 6-{[4-(3-Methoxybenzyl)piperazin-1-yl]carbonyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The methoxybenzyl group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar compounds to 6-{[4-(3-Methoxybenzyl)piperazin-1-yl]carbonyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid include:

    6-{[4-(Benzyl)piperazin-1-yl]carbonyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid: Lacks the methoxy group, which may affect its binding properties and biological activity.

    6-{[4-(3-Methoxyphenyl)piperazin-1-yl]carbonyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid: Has a phenyl group instead of a benzyl group, potentially altering its chemical reactivity and biological effects.

    6-{[4-(3-Methoxybenzyl)piperazin-1-yl]carbonyl}-3,4-dimethylcyclohexane-1-carboxylic acid: The cyclohexane ring is fully saturated, which may influence its stability and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-[4-[(3-methoxyphenyl)methyl]piperazine-1-carbonyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4/c1-15-11-19(20(22(26)27)12-16(15)2)21(25)24-9-7-23(8-10-24)14-17-5-4-6-18(13-17)28-3/h4-6,13,19-20H,7-12,14H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRKHYOCKIUMBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(C(C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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